
3-Amino-1-(3-ethoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-ethoxypropyl)urea is a chemical compound with the molecular formula C₆H₁₅N₃O₂. It is a urea derivative that has applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes an amino group, an ethoxypropyl group, and a urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-ethoxypropyl)urea can be achieved through several methods. One common approach involves the reaction of 3-amino-1-propanol with an isocyanate derivative. For example, the reaction of 3-amino-1-propanol with ethyl isocyanate in the presence of a base such as triethylamine can yield this compound .
Another method involves the use of 4-nitrophenyl-N-benzylcarbamate as a reagent. The reaction of 3-amino-1-propanol with this carbamate, followed by hydrogenolysis, provides the corresponding urea derivative in high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(3-ethoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted urea compounds .
Applications De Recherche Scientifique
3-Amino-1-(3-ethoxypropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-ethoxypropyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: A precursor in the synthesis of 3-Amino-1-(3-ethoxypropyl)urea.
Ethyl isocyanate: A reagent used in the synthesis of the compound.
4-Nitrophenyl-N-benzylcarbamate: Another reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which includes an ethoxypropyl group attached to the urea moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H15N3O2 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-amino-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C6H15N3O2/c1-2-11-5-3-4-8-6(10)9-7/h2-5,7H2,1H3,(H2,8,9,10) |
Clé InChI |
WXJWBLRYYARNSM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
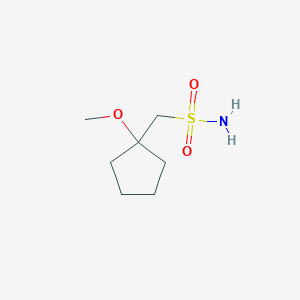
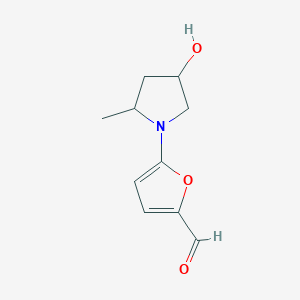

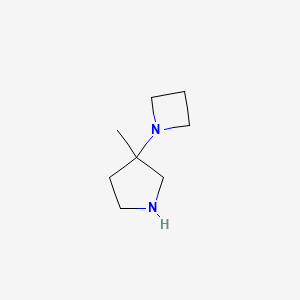
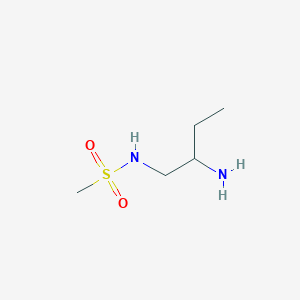
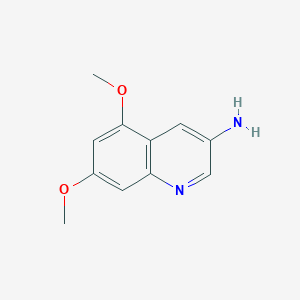
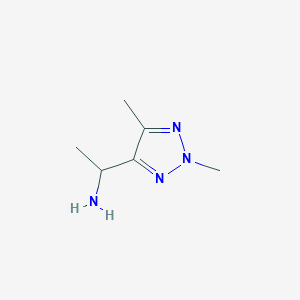
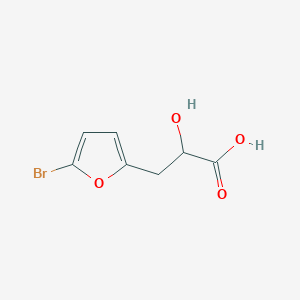
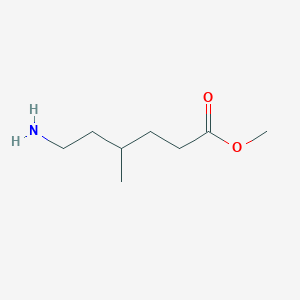
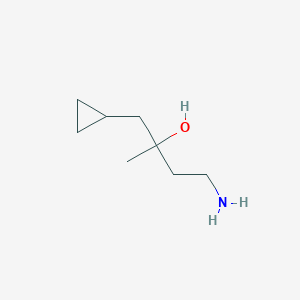
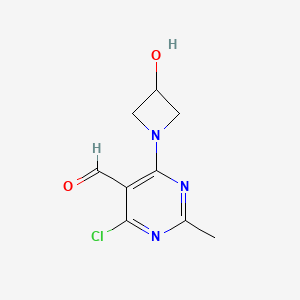
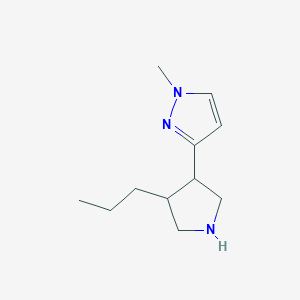
![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
